N-(4-Bromophenyl)benzo[d]thiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-Bromophenyl)benzo[d]thiazol-2-amine involves various strategies. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to produce 1-substituted benzimidazoles, which are structurally related to the target compound . Additionally, the synthesis of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives from phenylacetic acid derivatives has been reported, and these derivatives include a compound with a 4-bromobenzyl group, which is closely related to the compound of interest .
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-Bromophenyl)benzo[d]thiazol-2-amine has been characterized using various techniques. X-ray crystallography has been employed to determine the crystal structures of molecular cocrystals and salts involving 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, revealing details about hydrogen bonding and (\pi)-(\pi) stacking interactions . These structural analyses provide insights into the molecular conformation and intermolecular interactions that could be relevant to the compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of forming cocrystals and salts. For example, 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine has been shown to interact with carboxylic acids to form adducts and salts, which involve hydrogen bonding and (\pi)-(\pi) interactions . These reactions are indicative of the potential reactivity of N-(4-Bromophenyl)benzo[d]thiazol-2-amine with other chemical species.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to N-(4-Bromophenyl)benzo[d]thiazol-2-amine have been characterized using spectroscopic methods such as NMR, UV-Vis, and FTIR, as well as mass spectrometry and optical rotations . These methods provide information on the elemental composition, molecular weight, and stereochemistry of the compounds. The reported acetylcholinesterase-inhibition activity of a 5-benzyl-1,3,4-thiadiazol-2-amine derivative also suggests potential biological activities for similar compounds .
Scientific Research Applications
Summary of the Application
N-(4-Bromophenyl)benzo[d]thiazol-2-amine derivatives have been synthesized to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
Methods of Application or Experimental Procedures
The compounds were synthesized and their molecular structures were confirmed by physicochemical and spectral characteristics. They were then evaluated for their in vitro antimicrobial activity using the turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
Results or Outcomes
The antimicrobial activity results revealed that compounds p2, p3, p4, and p6 exhibited promising antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). Anticancer screening results demonstrated that compound p2 was found to be the most active one against the cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .
2. Anti-inflammatory Activity
Summary of the Application
Certain derivatives of N-(4-Bromophenyl)benzo[d]thiazol-2-amine have shown anti-inflammatory and analgesic activities .
Results or Outcomes
Among the derivatives, compounds (S)- N - (1- (benzo [d]thiazol-2-ylamino)-3- (1 H -indol-2-yl)-1-oxopropan-2-yl)- N - (4-nitrophenylsulfonyl)benzamide (42) and (S)- N - (benzo [d]thiazol-2-yl)-1- (4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .
3. Anti-tubercular Activity
Summary of the Application
Benzothiazole based anti-tubercular compounds, including N-(4-Bromophenyl)benzo[d]thiazol-2-amine derivatives, have been synthesized and shown promising results against M. tuberculosis .
Methods of Application or Experimental Procedures
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Results or Outcomes
The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
4. Topoisomerase I Inhibitors
Summary of the Application
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives, which include N-(4-Bromophenyl)benzo[d]thiazol-2-amine, have been designed and synthesized as topoisomerase I inhibitors .
Results or Outcomes
The in vitro anti-proliferation evaluation against four human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460) and one normal cell line (HL-7702) indicated that most of the synthesized compounds showed promising results .
5. Anticonvulsant Activity
Summary of the Application
Benzothiazole derivatives, including N-(4-Bromophenyl)benzo[d]thiazol-2-amine, have been studied for their potential anticonvulsant activities .
Results or Outcomes
6. Antidiabetic Activity
Summary of the Application
Benzothiazole derivatives, including N-(4-Bromophenyl)benzo[d]thiazol-2-amine, have been studied for their potential antidiabetic activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHLHHAXIJZPQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283955 | |
Record name | N-(4-Bromophenyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)benzo[d]thiazol-2-amine | |
CAS RN |
6278-86-0 | |
Record name | 6278-86-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Bromophenyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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